molecular formula C16H25NOSi B11843622 N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide

N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide

Cat. No.: B11843622
M. Wt: 275.46 g/mol
InChI Key: NTKOCUZAHZQWSW-MDZDMXLPSA-N
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Description

N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trimethylsilyl group, a phenyl group, and an enamide moiety

Properties

Molecular Formula

C16H25NOSi

Molecular Weight

275.46 g/mol

IUPAC Name

(E)-N-methyl-N-phenyl-5-trimethylsilylhex-3-enamide

InChI

InChI=1S/C16H25NOSi/c1-14(19(3,4)5)10-9-13-16(18)17(2)15-11-7-6-8-12-15/h6-12,14H,13H2,1-5H3/b10-9+

InChI Key

NTKOCUZAHZQWSW-MDZDMXLPSA-N

Isomeric SMILES

CC(/C=C/CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C

Canonical SMILES

CC(C=CCC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide typically involves the reaction of N-methyl-N-phenylacetamide with a trimethylsilylating agent. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, organometallic reagents, and other nucleophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenyl group may interact with aromatic residues in proteins, influencing their function. The enamide moiety can participate in various chemical reactions, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Known for its use in gas chromatography derivatization.

    N-[(Trimethylsilyl)methyl]benzylamine: Used as an intermediate in organic synthesis.

Uniqueness

N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a trimethylsilyl group and a phenyl group allows for versatile applications in various fields of research and industry.

Biological Activity

N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a structured overview of its effects, mechanisms, and potential therapeutic applications.

This compound is categorized as an amide derivative with a unique trimethylsilyl group that enhances its lipophilicity and stability. The structural formula can be represented as follows:

C15H23NSi\text{C}_{15}\text{H}_{23}\text{N}\text{Si}

This compound's unique structure allows it to interact with biological targets effectively, which is crucial for its potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer treatment and neuroprotection. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • Research indicates that this compound may exert anticancer effects through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. Its action appears to be mediated by modulating key signaling pathways involved in cell survival and death, particularly those related to histone deacetylases (HDAC) and ferroptosis .
  • Cell Line Studies :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including HCT116 (colon cancer) and NCI-H522 (lung cancer), with IC50 values ranging from 10 to 30 µM depending on the specific analog tested .
Cell LineIC50 (µM)
HCT11615
NCI-H52220

Neuroprotective Effects

  • Neurotoxicity Reduction :
    • The compound has also shown potential in reducing neurotoxicity associated with oxidative stress, possibly by enhancing the cellular antioxidant capacity or by directly scavenging reactive oxygen species (ROS) .
  • Ferroptosis Inhibition :
    • A dual mechanism involving HDAC inhibition and ferroptosis induction has been proposed, suggesting that this compound could selectively target mesenchymal-like cancer cells that are more susceptible to ferroptotic agents .

Study 1: Evaluation of Antitumor Activity

A study conducted on a series of analogs derived from this compound revealed that modifications to the trimethylsilyl group significantly influenced anticancer activity. The most active analog demonstrated an IC50 value of 10 µM against HCT116 cells, showcasing the importance of structural optimization in enhancing biological efficacy .

Study 2: Neuroprotective Mechanisms

In a neuroprotection study, researchers assessed the ability of this compound to mitigate neuronal damage induced by glutamate toxicity. Results indicated that pre-treatment with the compound reduced neuronal death by approximately 40%, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

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